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molecular formula C5H6ClN3O B1589328 3-Chloro-6-methoxypyrazin-2-amine CAS No. 13484-56-5

3-Chloro-6-methoxypyrazin-2-amine

Cat. No. B1589328
M. Wt: 159.57 g/mol
InChI Key: NXASRWBWVZXWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343802

Procedure details

A suspension of 2-amino-6-methoxypyrazine 4-oxide in freshly distilled phosphorus oxychloride is refluxed for one hour. Thin layer chromatography indicates that the starting material is no longer present. The excess of phosphorus oxychloride is removed in vacuo and the residue is treated with crushed ice. After decomposition is complete the solution is made alkaline with 10% sodium hydroxide and extracted with chloroform. The chloroform extracts are washed with water, dried over sodium sulfate and evaporated to give the product which may be recrystallized from a suitable solvent such as ethanol.
Name
2-amino-6-methoxypyrazine 4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N+:6]([O-])[CH:5]=[C:4]([O:9][CH3:10])[N:3]=1.P(Cl)(Cl)([Cl:13])=O>>[NH2:1][C:2]1[C:7]([Cl:13])=[N:6][CH:5]=[C:4]([O:9][CH3:10])[N:3]=1

Inputs

Step One
Name
2-amino-6-methoxypyrazine 4-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C[N+](=C1)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess of phosphorus oxychloride is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue is treated with crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the product which
CUSTOM
Type
CUSTOM
Details
may be recrystallized from a suitable solvent such as ethanol

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CN=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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